6-Bromoquinoline-2-thiol

Monoamine Oxidase Neurological Disorders Enzyme Inhibition

6-Bromoquinoline-2-thiol (CAS: 1330754-36-3, MF: C9H6BrNS, MW: 240.12) is a halogenated heteroaromatic thiol featuring a quinoline core substituted at the 6-position with bromine and at the 2-position with a reactive thiol group. This bifunctional architecture enables diverse chemical transformations, including cross-coupling reactions (e.g., Suzuki, Heck) via the bromine atom and metal coordination or S-functionalization via the thiol moiety, establishing it as a privileged scaffold in medicinal chemistry and materials science.

Molecular Formula C9H6BrNS
Molecular Weight 240.12 g/mol
Cat. No. B15059443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromoquinoline-2-thiol
Molecular FormulaC9H6BrNS
Molecular Weight240.12 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=S)N2)C=C1Br
InChIInChI=1S/C9H6BrNS/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h1-5H,(H,11,12)
InChIKeyDBZZBJAXNKLJCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromoquinoline-2-thiol: Sourcing Guide for a Versatile MAO Inhibitor and HIV Integrase Allosteric Modulator Scaffold


6-Bromoquinoline-2-thiol (CAS: 1330754-36-3, MF: C9H6BrNS, MW: 240.12) is a halogenated heteroaromatic thiol featuring a quinoline core substituted at the 6-position with bromine and at the 2-position with a reactive thiol group . This bifunctional architecture enables diverse chemical transformations, including cross-coupling reactions (e.g., Suzuki, Heck) via the bromine atom and metal coordination or S-functionalization via the thiol moiety, establishing it as a privileged scaffold in medicinal chemistry and materials science .

Why 6-Bromoquinoline-2-thiol Cannot Be Replaced by Unsubstituted or Other 6-Halo Analogs


Generic substitution of 6-Bromoquinoline-2-thiol with unsubstituted quinoline-2-thiol or other 6-halo derivatives (e.g., 6-chloro or 6-fluoro) is not scientifically valid due to profound differences in electronic properties, steric bulk, and biological target engagement. The bromine atom at the 6-position is not a passive placeholder; it actively modulates both synthetic utility and pharmacodynamics. In cross-coupling chemistry, the C-Br bond serves as an essential handle for selective functionalization that the corresponding C-H or less reactive C-Cl bonds cannot replicate under mild conditions . Biologically, the 6-bromo substituent critically influences antiviral potency and resistance profiles against HIV-1 integrase, where it confers distinct allosteric binding properties compared to the 8-bromo regioisomer [1]. Furthermore, quantitative structure-activity relationship (SAR) studies demonstrate that bromo-substituted quinoline derivatives exhibit markedly enhanced antitubercular activity (MIC = 3.2–3.5 μg/mL) relative to analogs bearing methyl or methoxy groups [2]. These data collectively establish that the 6-bromo substitution pattern is a critical determinant of both reactivity and biological activity, rendering simple analog substitution a high-risk decision in research and development workflows.

6-Bromoquinoline-2-thiol: Quantitative Differentiation Data vs. Key Comparators


Superior MAO-A and MAO-B Inhibition Potency Compared to Unsubstituted Quinoline Scaffolds

6-Bromoquinoline-2-thiol exhibits potent, low-nanomolar inhibition of both human MAO-A and MAO-B, with a slight selectivity for the B isoform. While direct IC50 data for unsubstituted quinoline-2-thiol against these targets are not available in the primary literature, this level of potency (IC50 < 10 nM) is characteristic of optimized MAO inhibitors and is significantly enhanced relative to typical quinoline scaffolds, which often display micromolar or no activity against these enzymes [1].

Monoamine Oxidase Neurological Disorders Enzyme Inhibition

Divergent HIV-1 Integrase Allosteric Inhibition and Resistance Profile vs. 8-Bromo Regioisomer

A direct head-to-head comparison of 6-bromo and 8-bromo substituted quinoline-based ALLINIs (Allosteric Integrase Inhibitors) revealed a critical functional divergence. While both regioisomers conferred improved antiviral properties compared to the parent scaffold, the 6-bromo analog exhibited a significant loss of potency against the ALLINI-resistant IN A128T mutant virus, whereas the 8-bromo analog retained full effectiveness [1].

HIV-1 Integrase Antiviral Agents Allosteric Inhibitors

Enhanced Antitubercular Activity of Bromo-Substituted Quinoline Derivatives vs. Methyl/Methoxy Analogs

A series of 3-heteroarylthioquinoline derivatives were evaluated for antitubercular activity against M. tuberculosis H37Rv. Compounds bearing a bromo-substituted aromatic ring (structurally analogous to the 6-bromo substitution on 6-Bromoquinoline-2-thiol) demonstrated MIC values of 3.2–3.5 μg/mL, which were more active than analogs possessing methyl and methoxy groups at the C8 position of the quinoline nucleus, which exhibited an MIC of 5 μg/mL [1].

Antitubercular Agents Mycobacterium tuberculosis Quinoline Derivatives

Synthetic Versatility: Enabling Suzuki Cross-Coupling for Complex Molecule Construction

6-Bromoquinoline-2-thiol serves as a highly effective substrate for palladium-catalyzed Suzuki cross-coupling reactions, a key transformation in medicinal chemistry for introducing aromatic diversity. The bromine atom at the 6-position provides a superior leaving group compared to chlorine or hydrogen, enabling efficient C-C bond formation under mild conditions. A specific example involves the reaction of a 6-bromo-substituted quinoline ester with (benzo)thiophen-2-ylboronic acid in the presence of Pd(PPh3)4 and K2CO3 in DME/water at optimized temperatures [1].

Organic Synthesis Cross-Coupling Building Block

Optimal Research and Development Scenarios for Procuring 6-Bromoquinoline-2-thiol


Neurological Drug Discovery: MAO-A/B Dual Inhibitor Hit-to-Lead Programs

Procure 6-Bromoquinoline-2-thiol as a validated sub-10 nM dual MAO-A/B inhibitor scaffold for initiating medicinal chemistry campaigns targeting depression, Parkinson's disease, or other neurological disorders. Its potent inhibition of both isoforms (MAO-A IC50 = 9.5 nM; MAO-B IC50 = 6.9 nM) provides a high-quality starting point for structure-activity relationship (SAR) exploration and lead optimization, as documented in BindingDB [1]. The compound's established activity profile reduces the risk of early-stage target engagement failure compared to uncharacterized quinoline analogs.

Antiviral Research: Mechanistic Studies of HIV-1 Integrase Allostery and Resistance

Source 6-Bromoquinoline-2-thiol as a critical tool compound for investigating the binding mode and resistance mechanisms of allosteric HIV-1 integrase inhibitors (ALLINIs). The distinct loss of potency against the A128T mutant, in contrast to the 8-bromo regioisomer, provides a unique probe for mapping the dimer interface interactions and understanding viral escape pathways [2]. This application is essential for academic and industrial groups focused on next-generation antiretroviral therapies.

Antimicrobial Drug Development: Tuberculosis Lead Generation

Utilize 6-Bromoquinoline-2-thiol as a privileged scaffold for developing novel antitubercular agents. Class-level evidence demonstrates that bromo-substituted quinoline derivatives exhibit enhanced activity (MIC = 3.2–3.5 μg/mL) against M. tuberculosis H37Rv compared to methyl or methoxy analogs [3]. The compound's synthetic versatility allows for rapid diversification at both the 2-thiol and 6-bromo positions, accelerating the optimization of potency and pharmacokinetic properties.

Medicinal Chemistry: Orthogonal Building Block for Complex Library Synthesis

Incorporate 6-Bromoquinoline-2-thiol into your synthetic workflow as a dual-functional building block for generating diverse quinoline-based compound libraries. The 6-bromo substituent is an excellent handle for Suzuki and other palladium-catalyzed cross-coupling reactions, enabling the introduction of aromatic and heteroaromatic diversity at the 6-position [4]. Concurrently, the 2-thiol group can be independently alkylated, acylated, or used for metal coordination, providing a highly efficient route to complex molecular architectures. This orthogonal reactivity is essential for medicinal chemists seeking to maximize structural diversity from a single starting material.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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